Tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate (TBHCA) is an organic compound belonging to the class of azetidines. It is a colorless liquid with a boiling point of 164-165°C and a molecular weight of 254.13 g/mol. TBHCA is a versatile molecule with a wide range of applications in the field of chemistry and biology. TBHCA has been used in the synthesis of various compounds, such as amides, esters, and peptides, and has been found to have a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Scientific Research Applications
Chemical Structure and Transformation
Tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate is involved in chemical transformations that are significant for understanding its structural properties and potential applications. For example, its transformation to 1-bromoacetyl-3,3-dinitroazetidine results in structural changes, such as the flattening of the azetidine ring and an increase in crystal density (Deschamps et al., 2013).
Synthesis and Reactions with Nucleophilic Agents
This compound is also involved in the synthesis of various derivatives, showcasing its versatility in chemical reactions. Halomethyl derivatives of furan-2-carboxylic acid, for example, react with secondary amines and sodium butanethiolate to form substitution products (Pevzner, 2003).
Potential Antibacterial Agents
A related compound, 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, has been studied for its antibacterial activities. Some derivatives exhibited significant activities against both Gram-positive and Gram-negative bacterial strains, indicating potential use in developing new antibacterial agents (Song et al., 2009).
Intermediates in Synthesis of Amino Acids and Polyamines
Tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate derivatives have been used as intermediates in the synthesis of amino alcohols and polyamines, demonstrating their importance in more complex organic syntheses (Jähnisch, 1997).
Role in Organic Synthesis
Its derivatives play significant roles in organic synthesis, such as in the formation of Schiff base compounds, which are characterized by their crystal and molecular structures (Çolak et al., 2021).
Synthesis of Enantiomerically Pure Compounds
It has also been used in the synthesis of enantiomerically pure compounds, like tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, an important step in producing compounds with specific chirality (Maton et al., 2010).
Mechanism of Action
properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQDJMWHMNPDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate | |
CAS RN |
1428330-69-1 | |
Record name | tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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